molecular formula C18H19N5O5S2 B2878904 Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate CAS No. 847191-94-0

Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate

Cat. No. B2878904
CAS RN: 847191-94-0
M. Wt: 449.5
InChI Key: KOXMUSSSPICDQZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group, a thiophene ring, and a pyrimidine ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the pyrimidine ring and the thiophene ring suggests that this compound could have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it polar, while the presence of the thiophene ring could give it aromatic properties .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Applications

  • Polyfunctional Fused Heterocyclic Compounds

    Research demonstrates the synthesis of polyfunctional fused heterocyclic compounds involving reactions of indene-1,3-diones with amino-thioxopyrimidinones, leading to products with potential for further chemical transformations. These methodologies underline the versatility of heterocyclic compounds in synthesizing complex molecules with possible pharmaceutical applications (Hassaneen et al., 2003).

  • Ultrasonic-Assisted Synthesis

    A study highlighted the efficient synthesis of thiazolo[3,2-a]pyrimidine derivatives using ultrasonic irradiation, showcasing a method that could potentially be applied to the synthesis of complex molecules like Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate, potentially leading to new drug candidates with improved synthesis pathways (Darehkordi & Ghazi, 2015).

  • Antimicrobial Activity

    Compounds with pyrimidinone and thiophene rings have been synthesized for their antimicrobial properties, suggesting that structurally related compounds might also possess bioactive properties. These studies can inform research into new antimicrobials or other bioactive compounds (Hossan et al., 2012).

  • Anti-Inflammatory and Analgesic Agents

    Novel heterocyclic compounds derived from natural products have been evaluated for their anti-inflammatory and analgesic properties. This research direction could be relevant for exploring the potential biological activities of Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate (Abu‐Hashem et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could focus on exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, research could also focus on developing more efficient methods for its synthesis .

properties

IUPAC Name

ethyl 2-[[2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S2/c1-4-28-12(25)8-19-11(24)9-30-16-13-15(22(2)18(27)23(3)17(13)26)20-14(21-16)10-6-5-7-29-10/h5-7H,4,8-9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXMUSSSPICDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate

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